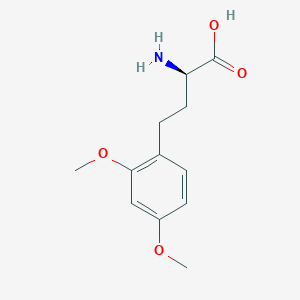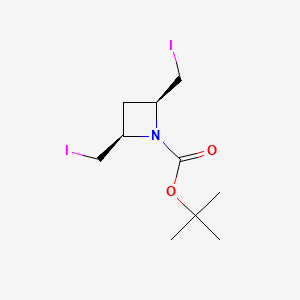
4-Fluoro-2-iodopyridine
Übersicht
Beschreibung
4-Fluoro-2-iodopyridine: is a heterocyclic aromatic compound with the molecular formula C5H3FIN It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 2 are replaced by fluorine and iodine atoms, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Halogen Exchange Reaction:
Starting Material: 2,4-Diiodopyridine
Reagent: Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
Conditions: The reaction is typically carried out in an organic solvent such as acetonitrile at room temperature.
Mechanism: The fluorine atom from Selectfluor replaces one of the iodine atoms in 2,4-diiodopyridine, resulting in the formation of 4-fluoro-2-iodopyridine.
-
Direct Fluorination:
Starting Material: 2-Iodopyridine
Reagent: N-fluorobenzenesulfonimide (NFSI)
Conditions: The reaction is conducted in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane.
Mechanism: The fluorine atom from NFSI is introduced at the 4-position of 2-iodopyridine, yielding this compound.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale halogen exchange reactions using optimized conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction parameters such as temperature and time, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Substitution Reactions:
Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Products: Substituted pyridines where the iodine atom is replaced by the nucleophile.
-
Cross-Coupling Reactions:
Reagents: Organometallic reagents such as boronic acids (Suzuki coupling), stannanes (Stille coupling), or zinc reagents (Negishi coupling).
Conditions: Catalyzed by palladium complexes in the presence of a base.
Products: Biaryl compounds or other complex structures.
-
Oxidation Reactions:
Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Conditions: Conducted in organic solvents at controlled temperatures.
Products: Oxidized derivatives of 4-fluoro-2-iodopyridine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-fluoro-2-iodopyridine is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the construction of heterocyclic compounds.
Biology: In biological research, this compound is utilized in the design and synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators. Its incorporation into biologically active compounds can enhance their potency and selectivity.
Medicine: The compound is explored for its potential in drug discovery and development. It serves as a precursor for the synthesis of pharmaceutical candidates, particularly in the areas of oncology and infectious diseases.
Industry: In the industrial sector, this compound is employed in the production of agrochemicals, dyes, and materials science. Its versatility allows for the creation of products with improved properties and performance.
Wirkmechanismus
The mechanism of action of 4-fluoro-2-iodopyridine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine and iodine atoms can influence the compound’s electronic properties, enhancing its binding affinity and specificity for target molecules. The pathways involved may include inhibition of enzymatic activity, modulation of receptor signaling, or interference with nucleic acid function.
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoro-4-iodopyridine
- 3-Fluoro-4-iodopyridine
- 4-Fluoro-3-iodopyridine
Comparison: 4-fluoro-2-iodopyridine is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring. This arrangement can significantly impact its reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for distinct applications. For example, the electronic effects of the substituents can alter the compound’s nucleophilicity, electrophilicity, and overall stability, leading to variations in its behavior in synthetic and biological contexts.
Eigenschaften
IUPAC Name |
4-fluoro-2-iodopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FIN/c6-4-1-2-8-5(7)3-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYWBYPDBZTCQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2S,3S)-2,3-bis(benzoyloxy)butanedioic acid; (3R)-3-cyclopentyl-3-[4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B8096992.png)



![(1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8097032.png)
![4-Methoxy-2-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline](/img/structure/B8097044.png)
